molecular formula C9H6ClNO2 B11901187 4-Amino-6-chloro-2H-chromen-2-one CAS No. 885269-61-4

4-Amino-6-chloro-2H-chromen-2-one

Cat. No.: B11901187
CAS No.: 885269-61-4
M. Wt: 195.60 g/mol
InChI Key: JBJOPQHVOOSYPS-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2H-chromen-2-one is a chemical compound with the molecular formula C9H6ClNO2. It belongs to the class of coumarins, which are a group of oxygen-containing heterocycles widely found in nature. Coumarins have been known for their diverse biological activities and have been used in various medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-2H-chromen-2-one typically involves the reaction of 6-chloro-2H-chromen-2-one with ammonia or an amine under specific conditions. One common method involves the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarins .

Scientific Research Applications

4-Amino-6-chloro-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, perfumes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-hydroxycoumarin
  • 4-Methyl-2H-chromen-2-one
  • 7-Hydroxy-4-methylcoumarin

Uniqueness

4-Amino-6-chloro-2H-chromen-2-one is unique due to the presence of both amino and chloro substituents on the coumarin ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

885269-61-4

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

4-amino-6-chlorochromen-2-one

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H,11H2

InChI Key

JBJOPQHVOOSYPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=O)O2)N

Origin of Product

United States

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